molecular formula C19H24N4O B14398327 5-(Octyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine CAS No. 87595-22-0

5-(Octyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B14398327
CAS No.: 87595-22-0
M. Wt: 324.4 g/mol
InChI Key: QENDLMBVMRSBRP-UHFFFAOYSA-N
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Description

5-(Octyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that features a pyrazolo[3,4-b]pyrazine core with an octyloxy group at the 5-position and a phenyl group at the 1-position. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Octyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-phenyl-3-(octyloxy)prop-2-yn-1-one with hydrazine hydrate under reflux conditions to form the pyrazole ring, followed by cyclization with a suitable reagent to form the pyrazolo[3,4-b]pyrazine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Octyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

5-(Octyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Octyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique electronic properties and potential for diverse biological activities. Its octyloxy group enhances its solubility and interaction with biological membranes, making it a promising candidate for various applications .

Properties

CAS No.

87595-22-0

Molecular Formula

C19H24N4O

Molecular Weight

324.4 g/mol

IUPAC Name

5-octoxy-1-phenylpyrazolo[3,4-b]pyrazine

InChI

InChI=1S/C19H24N4O/c1-2-3-4-5-6-10-13-24-18-15-20-19-17(22-18)14-21-23(19)16-11-8-7-9-12-16/h7-9,11-12,14-15H,2-6,10,13H2,1H3

InChI Key

QENDLMBVMRSBRP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CN=C2C(=N1)C=NN2C3=CC=CC=C3

Origin of Product

United States

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